N-methyl-N,1-diphenylmethanesulfonamide
Description
N-Methyl-N,1-diphenylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a methyl group and two phenyl rings at the nitrogen and methane positions, respectively. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties.
Properties
CAS No. |
61738-44-1 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-methyl-N,1-diphenylmethanesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-15(14-10-6-3-7-11-14)18(16,17)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
UNYWKVSYMGNIOP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of N-methyl-N,1-diphenylmethanesulfonamide, highlighting differences in substituents and their implications:
Physicochemical and Reactivity Trends
- Electronic Effects: The nitro group in N-methyl-1-(4-nitrophenyl)methanesulfonamide significantly lowers the pKa of the sulfonamide proton (predicted ~1–2 units lower than non-nitro analogs), enhancing its electrophilicity.
- Solubility : Fluorinated derivatives (e.g., N-cyclohexyltrifluoromethanesulfonamide ) display lower solubility in aqueous media but improved lipid membrane permeability, relevant in drug design.
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